molecular formula C17H17ClFN3O5S B2916457 N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251690-78-4

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2916457
CAS RN: 1251690-78-4
M. Wt: 429.85
InChI Key: PGWPGPFWBBZETP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C17H17ClFN3O5S and its molecular weight is 429.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research on related compounds, such as thiazolyl N-benzyl-substituted acetamide derivatives, highlights the synthesis and evaluation of compounds for their Src kinase inhibitory and anticancer activities. These studies aim to establish structure-activity relationships to better understand the role of the pyridine ring and N-benzyl substitution in enhancing anticancer properties. For instance, specific derivatives exhibited inhibition of cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma, through Src kinase inhibition (Fallah-Tafti et al., 2011).

Electrophilic Fluorinating Agents

Other studies have focused on the development of novel electrophilic fluorinating agents using related compounds. These agents have been shown to fluorinate various substrates under mild conditions, offering a new approach to introducing fluorine atoms into molecules, which is significant in the synthesis of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic compounds (Banks et al., 1996).

Biological Activity and Drug Development

Additional research has been conducted on compounds incorporating similar structural motifs for their potential biological activities. For example, compounds with morpholine and acetamide components have been synthesized and screened for a variety of biological activities including antibacterial, antioxidant, and anti-tuberculosis activities. These studies contribute to the discovery of new therapeutic agents by identifying compounds with significant biological efficacy (Mamatha S.V et al., 2019).

Antifungal Agents

Derivatives of morpholin-3-yl-acetamide have been identified as promising antifungal agents, demonstrating fungicidal activity against Candida species and broad antifungal activity against Aspergillus species and other fungi. These findings indicate the potential for developing new antifungal therapies, addressing the need for effective treatments against resistant fungal infections (Bardiot et al., 2015).

Neurokinin-1 Receptor Antagonists

Research into neurokinin-1 receptor antagonists has explored compounds with morpholine and acetamide structural features for potential clinical applications in treating emesis and depression. These studies underscore the therapeutic potential of targeting the neurokinin-1 receptor with orally active and water-soluble compounds (Harrison et al., 2001).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O5S/c18-14-9-12(1-3-15(14)19)20-16(23)11-21-10-13(2-4-17(21)24)28(25,26)22-5-7-27-8-6-22/h1-4,9-10H,5-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWPGPFWBBZETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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